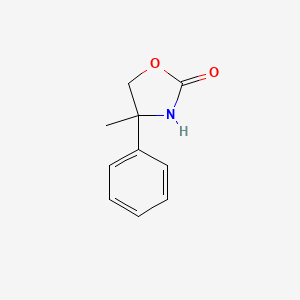
4-Methyl-4-phenyl-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-phenyl-oxazolidin-2-one is an organic compound belonging to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a methyl and phenyl group attached to the ring. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenyl-oxazolidin-2-one typically involves the reaction of 4-methylphenyl isocyanate with ethanolamine, followed by cyclization to form the oxazolidinone ring. This reaction can be carried out under mild conditions using a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-phenyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methyl-4-phenyl-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyl-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat drug-resistant bacterial infections.
Tedizolid: Another oxazolidinone derivative with similar antibacterial properties.
Uniqueness: 4-Methyl-4-phenyl-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its use as a chiral auxiliary in asymmetric synthesis sets it apart from other oxazolidinones .
Properties
CAS No. |
81467-35-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(7-13-9(12)11-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI Key |
QXDVUUOJXPDDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
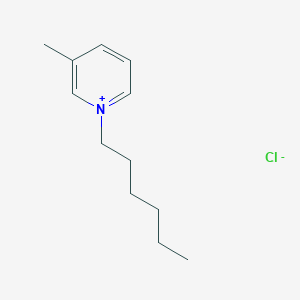
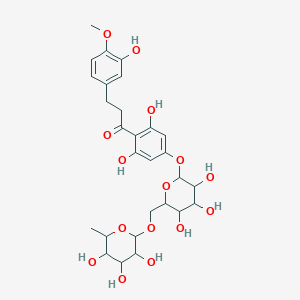
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)

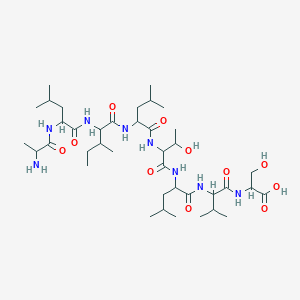
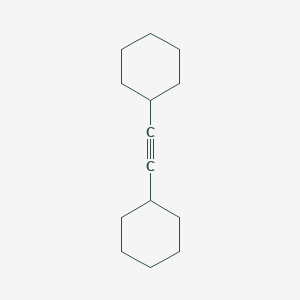
![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)
